molecular formula C10H16N2O3 B061297 tert-Butyl (3,4-dimethylisoxazol-5-yl)carbamate CAS No. 174079-07-3

tert-Butyl (3,4-dimethylisoxazol-5-yl)carbamate

Cat. No. B061297
M. Wt: 212.25 g/mol
InChI Key: CIJYNICIDSZRDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (3,4-dimethylisoxazol-5-yl)carbamate, also known as DMTS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a multi-step process and has been used in various biochemical and physiological studies.

Mechanism Of Action

Tert-Butyl (3,4-dimethylisoxazol-5-yl)carbamate is a potent antioxidant that works by scavenging free radicals and preventing oxidative damage to cells and tissues. It also inhibits the activity of various enzymes involved in the production of reactive oxygen species, such as NADPH oxidase and xanthine oxidase.

Biochemical And Physiological Effects

Tert-Butyl (3,4-dimethylisoxazol-5-yl)carbamate has been shown to have a wide range of biochemical and physiological effects. It has been shown to protect against oxidative stress-induced cell death, reduce inflammation, and improve cognitive function. tert-Butyl (3,4-dimethylisoxazol-5-yl)carbamate has also been shown to have anticonvulsant and analgesic properties.

Advantages And Limitations For Lab Experiments

One of the major advantages of using tert-Butyl (3,4-dimethylisoxazol-5-yl)carbamate in lab experiments is its potent antioxidant activity, which makes it an excellent tool for studying oxidative stress-related diseases. tert-Butyl (3,4-dimethylisoxazol-5-yl)carbamate is also relatively stable and easy to handle, making it a convenient compound to work with. However, one of the limitations of using tert-Butyl (3,4-dimethylisoxazol-5-yl)carbamate is its high cost, which can limit its use in some experiments.

Future Directions

There are several future directions for research involving tert-Butyl (3,4-dimethylisoxazol-5-yl)carbamate. One area of interest is the development of tert-Butyl (3,4-dimethylisoxazol-5-yl)carbamate-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of the role of tert-Butyl (3,4-dimethylisoxazol-5-yl)carbamate in modulating the immune system and its potential use in the treatment of autoimmune diseases. Additionally, further studies are needed to elucidate the mechanism of action of tert-Butyl (3,4-dimethylisoxazol-5-yl)carbamate and its potential use in other areas of research, such as cancer and cardiovascular diseases.
Conclusion:
In conclusion, tert-Butyl (3,4-dimethylisoxazol-5-yl)carbamate is a unique compound that has gained significant attention in scientific research due to its potent antioxidant activity and its wide range of biochemical and physiological effects. Its use in lab experiments has provided valuable insights into various disease processes and has opened up new avenues for research. Further studies are needed to fully understand the potential of tert-Butyl (3,4-dimethylisoxazol-5-yl)carbamate in various areas of research.

Synthesis Methods

Tert-Butyl (3,4-dimethylisoxazol-5-yl)carbamate is synthesized through a multi-step process involving the reaction of tert-butyl carbamate with 3,4-dimethylisoxazole. The reaction is carried out in the presence of a base catalyst, such as sodium hydride, and a solvent, such as dimethylformamide. The final product is obtained through purification using chromatographic techniques.

Scientific Research Applications

Tert-Butyl (3,4-dimethylisoxazol-5-yl)carbamate has been extensively used in scientific research as a tool for studying various biochemical and physiological processes. It has been used to study the role of oxidative stress in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. tert-Butyl (3,4-dimethylisoxazol-5-yl)carbamate has also been used to investigate the mechanism of action of various enzymes, such as acetylcholinesterase and monoamine oxidase.

properties

CAS RN

174079-07-3

Product Name

tert-Butyl (3,4-dimethylisoxazol-5-yl)carbamate

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

tert-butyl N-(3,4-dimethyl-1,2-oxazol-5-yl)carbamate

InChI

InChI=1S/C10H16N2O3/c1-6-7(2)12-15-8(6)11-9(13)14-10(3,4)5/h1-5H3,(H,11,13)

InChI Key

CIJYNICIDSZRDZ-UHFFFAOYSA-N

SMILES

CC1=C(ON=C1C)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=C(ON=C1C)NC(=O)OC(C)(C)C

synonyms

Carbamic acid, (3,4-dimethyl-5-isoxazolyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

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